tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate
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Overview
Description
tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is known for its unique bicyclic structure, which includes a diazabicyclo nonane core. It is often used in various chemical reactions and research applications due to its stability and reactivity.
Scientific Research Applications
tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carboxylic acid derivative, followed by tert-butylation to introduce the tert-butyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nucleophile used .
Mechanism of Action
The mechanism of action of tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate include:
- tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxamide
- This compound hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific tert-butyl group and the unique bicyclic structure. These features contribute to its distinct reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-9-4-5-10(14)7-13-6-9/h9-10,13H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWAZPYFRBULMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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